Cas no 83930-33-0 (Urotensin I)

Urotensin I structure
Urotensin I structure
商品名:Urotensin I
CAS番号:83930-33-0
MF:C210H340N62O67S2
メガワット:0
CID:726663
PubChem ID:16132263

Urotensin I 化学的及び物理的性質

名前と識別子

    • Urotensin I (Catostomuscommersoni) (9CI)
    • Urotensin I
    • ASN-ASP-ASP-PRO-PRO-ILE-SER-ILE-ASP-LEU-THR-PHE-HIS-LEU-LEU-ARG-ASN-MET-ILE-GLU-MET-ALA-ARG-ILE-GLU-ASN-GLU-ARG-GLU-GLN-ALA-GLY-LEU-ASN-ARG-LYS-TYR-LEU-ASP-GLU-VAL-NH2
    • NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2
    • urotensin i teleost fish
    • Urotensin IUrotens
    • Catostomus urotensin I
    • Urotensin I (Catostomus commersoni) (9CI)
    • Urotensin I (Cyprinus carpio), 24-L-isoleucine-27-L-glutamic acid-
    • L-Asparaginyl-L-α-aspartyl-L-α-aspartyl-L-prolyl-L-prolyl-L-isoleucyl-L-seryl-L-isoleucyl-L-α-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-methionyl-L-isoleucyl-L-α-glutamyl-L-methionyl-L-alanyl-L-arginyl-L-isoleucyl-L-α-glutamyl-L-asparaginyl-L-α-glutamyl-L-arginyl-L-α-glutamyl-L-glutaminyl-L-alanylglycyl-L-leucyl-L-asparaginyl-L-arginyl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-valinamide
    • Catostomus commersoni urotensin I
    • DA-68500
    • 83930-33-0
    • 9047-54-5
    • DTXCID10160669
    • DTXSID90238178
    • MDL: MFCD00082128
    • インチ: InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81)/t31-,32-,33+,34+,41-,42-,43+,44+,47+,48+/m1/s1
    • InChIKey: VWOCNFIGQGBJNQ-OTXHAXGQSA-N
    • ほほえんだ: Cc1c(c(c(c2c1oc-3c(c(=O)c(c(c3n2)C(=O)N[C@H]4[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]5CCCN5C(=O)[C@H](NC4=O)C(C)C)C)C)C(C)C)C)N)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)O

計算された属性

  • せいみつぶんしりょう: 2533.2900585g/mol
  • どういたいしつりょう: 2532.2867036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 41
  • 水素結合受容体数: 41
  • 重原子数: 177
  • 回転可能化学結合数: 93
  • 複雑さ: 5650
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 21
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -14.4
  • トポロジー分子極性表面積: 1220Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.0000
  • ゆうかいてん: No data available
  • ふってん: 1402.8±65.0 °C at 760 mmHg
  • フラッシュポイント: 802.2±34.3 °C

Urotensin I 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49422-1mg
Urotensin I (Catostomus urotensin I)
83930-33-0 98%
1mg
¥4011.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U26540-1mg
Urotensin I
83930-33-0 95%
1mg
¥3588.0 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49422-500ug
Urotensin I (Catostomus urotensin I)
83930-33-0 98%
500ug
¥2318.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1199-5 mg
Urotensin I
83930-33-0
5mg
¥12450.00 2023-03-29
MedChemExpress
HY-P1542-1mg
Urotensin I
83930-33-0
1mg
¥4500 2022-05-30
TargetMol Chemicals
TP1199-5 mg
Urotensin I
83930-33-0 98%
5mg
¥ 12,450 2023-07-10
ChemScence
CS-0044842-1mg
Urotensin I
83930-33-0
1mg
$450.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U118948-2.5mg
Urotensin I
83930-33-0 ≥95% (HPLC)
2.5mg
¥4839.90 2023-08-31
MedChemExpress
HY-P1542-5mg
Urotensin I
83930-33-0
5mg
¥13500 2022-05-30
A2B Chem LLC
AH49731-5mg
UROTENSIN I
83930-33-0 >95%
5mg
$1501.00 2023-12-30

Urotensin I 関連文献

Urotensin Iに関する追加情報

Urotensin I (Catostomus commersoni) (9CI): A Comprehensive Overview of CAS 83930-33-0

Urotensin I (Catostomus commersoni) (9CI), with CAS number 83930-33-0, is a bioactive peptide originally isolated from the urophysis of the white sucker fish (Catostomus commersoni). This fascinating compound belongs to the urotensin family of peptides and has garnered significant attention in recent years due to its unique physiological roles and potential therapeutic applications. Researchers are particularly interested in its structural similarities to other bioactive peptides and its evolutionary conservation across species.

The molecular structure of Urotensin I features a highly conserved sequence that shares homology with corticotropin-releasing factor (CRF) and sauvagine. This structural relationship has led to numerous studies investigating its potential roles in stress response regulation. The peptide's receptor binding properties and signal transduction mechanisms have become hot topics in neuroendocrinology research, especially with growing interest in peptide-based therapeutics.

Recent advancements in peptide synthesis technology have made Urotensin I (Catostomus commersoni) more accessible for research purposes. Scientists are particularly interested in its potential applications in studying cardiovascular physiology, given its effects on blood pressure regulation. The compound's unique biological activity profile makes it valuable for investigating fundamental questions about peptide-receptor interactions and evolutionary biology.

From a commercial perspective, the market for specialized research peptides like Urotensin I (CAS 83930-33-0) has expanded significantly. This growth is driven by increasing research into peptide therapeutics and the development of novel drug discovery platforms. The compound's stability and specific biological effects make it particularly valuable for academic and pharmaceutical research applications.

Quality control is paramount when working with Urotensin I (9CI). Researchers should verify the peptide's purity through HPLC analysis and confirm its identity using mass spectrometry. Proper storage conditions (typically at -20°C) are essential to maintain the compound's stability and biological activity over time. These considerations are particularly important given the peptide's sensitivity to enzymatic degradation.

The scientific community continues to uncover new potential applications for Urotensin I (Catostomus commersoni). Recent studies have explored its possible roles in metabolic regulation and its interactions with other neuroendocrine systems. These investigations align with current research trends focusing on the interconnectedness of physiological systems and the development of multi-target therapeutic approaches.

For researchers considering Urotensin I (CAS 83930-33-0) for their studies, it's important to note that the peptide's effects can vary significantly depending on the experimental system and dosage. Comprehensive literature reviews and pilot studies are recommended to optimize experimental conditions. The compound's unique properties make it particularly suitable for comparative endocrinology studies and evolutionary biology research.

As peptide-based therapeutics gain prominence in pharmaceutical development, compounds like Urotensin I (9CI) serve as valuable tools for understanding fundamental biological processes. Its evolutionary conservation across species makes it an interesting subject for studies investigating the molecular basis of physiological adaptation. These aspects contribute to the compound's growing importance in both basic and applied research.

The future research directions for Urotensin I (Catostomus commersoni) may include more detailed investigations of its receptor interactions and potential modifications to enhance its stability or specificity. Such studies could provide valuable insights for drug development programs targeting related physiological pathways. The peptide's unique characteristics continue to make it a subject of interest in multiple research domains.

In conclusion, Urotensin I (CAS 83930-33-0) represents an important research tool with diverse applications in endocrinology, evolutionary biology, and potential therapeutic development. Its unique properties and biological activities ensure its continued relevance in scientific investigations. As research techniques advance and our understanding of peptide biology deepens, this compound will likely remain a valuable asset for researchers exploring neuroendocrine systems and peptide-mediated physiological regulation.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量